NCO Functionality and Equivalent Weight: Triisocyanate (f=3) vs. Commercial Diisocyanates (f=2) and Triphenylmethane Triisocyanate
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate possesses three –NCO groups per molecule (functionality f = 3), yielding a computed NCO equivalent weight of 101.8 g/eq (MW 305.29 ÷ 3) [1][2]. In contrast, the structurally related diisocyanate 2-methyl-m-phenylene diisocyanate (2,6-TDI, CAS 91-08-7, MW 174.16) has f = 2 and an NCO equivalent weight of 87.1 g/eq [3]. The widely used aromatic triisocyanate triphenylmethane-4,4′,4″-triisocyanate (Desmodur RE, CAS 2422-91-5, MW 367.36) also has f = 3 but a substantially higher NCO equivalent weight of 122.5 g/eq . The %NCO content, calculated as (42.02 × f ÷ MW) × 100, is approximately 41.3% for the target compound, compared to 48.2% for 2,6-TDI and approximately 34.3% for triphenylmethane triisocyanate [2]. The intermediate NCO equivalent weight of the target compound translates to a gel-point conversion (α_gel) of 0.707 at stoichiometric NCO:OH ratio for a step-growth polymerization with f = 3, versus 1.0 (no gelation) for f = 2 systems, and a distinct network formation profile compared to triphenylmethane triisocyanate due to its 20% lower equivalent weight [4][5].
| Evidence Dimension | Isocyanate functionality (f) and NCO equivalent weight |
|---|---|
| Target Compound Data | f = 3; NCO equivalent weight = 101.8 g/eq (calculated from MW 305.29 g/mol, Measured MW per SIELC); %NCO ≈ 41.3% |
| Comparator Or Baseline | 2,6-TDI (CAS 91-08-7): f = 2, NCO eq. wt. = 87.1 g/eq, %NCO ≈ 48.2% [3]; Triphenylmethane triisocyanate (CAS 2422-91-5): f = 3, NCO eq. wt. = 122.5 g/eq, %NCO ≈ 34.3% |
| Quantified Difference | Δ(f) = +1 vs. 2,6-TDI (3 vs. 2); Δ(NCO eq. wt.) = +14.7 g/eq vs. 2,6-TDI; Δ(NCO eq. wt.) = −20.7 g/eq vs. triphenylmethane triisocyanate; Δ(%NCO) = −6.9 percentage points vs. 2,6-TDI; Δ(%NCO) = +7.0 percentage points vs. triphenylmethane triisocyanate |
| Conditions | Calculated from molecular weights obtained from: SIELC (target compound, CAS 94213-38-4); Sigma-Aldrich/Krackeler (2,6-TDI, CAS 91-08-7); ChemSpider/ChemicalBook (triphenylmethane triisocyanate, CAS 2422-91-5); NCO equivalent weight methodology per TRiiSO |
Why This Matters
The NCO equivalent weight directly determines the mass of isocyanate required per equivalent of polyol — a 17% higher equivalent weight versus 2,6-TDI changes the isocyanate:polyol mass ratio in every formulation, while the 17% lower equivalent weight versus triphenylmethane triisocyanate enables higher crosslink density at the same NCO index, directly impacting cured network stiffness, Tg, and solvent resistance.
- [1] SIELC Technologies. 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate — CAS 94213-38-4, Molecular Weight: 305.288. Published 2018-05-16. View Source
- [2] TRiiSO. Isocyanates — One equivalent of NCO groups is 42.02 grams/mol. %NCO = 4202/NCO equivalent weight. Isocyanate functionality refers to the number of NCO groups per molecule. View Source
- [3] Krackeler Scientific. Tolylene-2,6-diisocyanate (2-Methyl-m-phenylene diisocyanate), CAS 91-08-7, MW 174.16. Synonym: CH₃C₆H₃(NCO)₂. View Source
- [4] Javni I, Zhang W, Petrović ZS. Effect of different isocyanates on the properties of soy-based polyurethanes. J Appl Polym Sci. 2003;88(13):2912-2916. — Properties strongly depend on crosslinking density and structure of isocyanates; aromatic triisocyanates impart the highest density, glass transition, modulus, and tensile strength. View Source
- [5] TRiiSO. Aromatic Isocyanates — Increasing the number of NCO groups results in greater crosslinking. Greater crosslinking yields stiffer, harder products with enhanced chemical and thermal resistance. View Source
